molecular formula C5H2Cl2N2O2 B095656 2,6-Dichloropyrimidine-4-carboxylic acid CAS No. 16492-28-7

2,6-Dichloropyrimidine-4-carboxylic acid

Cat. No. B095656
CAS RN: 16492-28-7
M. Wt: 192.98 g/mol
InChI Key: MOXUTXQEKYPKKS-UHFFFAOYSA-N
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Description

2,6-Dichloropyrimidine-4-carboxylic acid is a chemical compound that serves as a versatile intermediate in the synthesis of various pyrimidine derivatives. These derivatives are of interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of dichloropyrimidine as a starting material. For instance, the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines is achieved through a double cross-coupling reaction starting from 2,4-dichloro-6-methylpyrimidine, which is structurally related to 2,6-dichloropyrimidine-4-carboxylic acid . Additionally, the synthesis of 6-amido-(1H,3H)-pyrimidine-2,4-diones from uracil-6-carboxylic acid involves the intermediate 2,4-dichloro pyrimidine-6-carbonylchloride, highlighting the importance of dichloropyrimidine moieties in pyrimidine chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing their properties. For example, the study of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with carboxylic acids reveals different types of hydrogen bonding and interactions, such as halogen bonds and π-π stacking, which are crucial for the formation of supramolecular structures . These interactions are also relevant to the molecular structure of 2,6-dichloropyrimidine-4-carboxylic acid derivatives.

Chemical Reactions Analysis

Pyrimidine derivatives undergo a range of chemical reactions. The synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines involves aldol condensation, which is a key reaction in forming the vinyl linkage . The formation of cocrystals with carboxylic acids involves protonation and hydrogen bonding, which are fundamental reactions in supramolecular chemistry . Moreover, the conversion of 2,4-dichloro-6-amidopyrimidines to 6-amido-(1H,3H)-pyrimidine-2,4-diones through hydrolysis is another example of a chemical transformation involving pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines are affected by the nature of the substituents, with electron-donating groups inducing strong emission solvatochromism . The infrared study of 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids provides insights into the effects of substituents on bond polarizability and tautomerism . These studies are indicative of the diverse properties that can be expected from 2,6-dichloropyrimidine-4-carboxylic acid derivatives.

Scientific Research Applications

“2,6-Dichloropyrimidine-4-carboxylic acid” is a type of laboratory chemical . While specific applications are not detailed in the sources, it’s likely used in various chemical reactions and synthesis processes. Here are some potential applications based on its chemical properties:

  • Organic Synthesis : As a carboxylic acid derivative, it could be used in organic synthesis . Carboxylic acids are often used as intermediates in the production of other compounds.

  • Pesticides : The safety data sheet mentions potential use in pesticides . This could involve the synthesis of specific pesticide compounds.

  • Food and Drug : The safety data sheet also mentions potential use in food and drug applications . This could involve the synthesis of food additives or drug compounds.

  • Research : As a laboratory chemical, it could be used in various research applications . The specific use would depend on the research context.

“2,6-Dichloropyrimidine-4-carboxylic acid” is a type of laboratory chemical . While specific applications are not detailed in the sources, it’s likely used in various chemical reactions and synthesis processes. Here are some potential applications based on its chemical properties:

  • Organic Synthesis : As a carboxylic acid derivative, it could be used in organic synthesis . Carboxylic acids are often used as intermediates in the production of other compounds.

  • Pesticides : The safety data sheet mentions potential use in pesticides . This could involve the synthesis of specific pesticide compounds.

  • Food and Drug : The safety data sheet also mentions potential use in food and drug applications . This could involve the synthesis of food additives or drug compounds.

  • Research : As a laboratory chemical, it could be used in various research applications . The specific use would depend on the research context.

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2,6-dichloropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXUTXQEKYPKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286647
Record name 2,6-dichloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloropyrimidine-4-carboxylic acid

CAS RN

16492-28-7
Record name 16492-28-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46804
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dichloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloropyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Gershon - The Journal of Organic Chemistry, 1962 - ACS Publications
The preparation of 2, 6-dichloro-4-pyrimidinecarboxylic acid, 2, 5, 6-trichloro-4-pyrimidinecarboxylic acid, their methyl esters, and intermediates is described. It was also found that the …
Number of citations: 36 pubs.acs.org
L Rand, JV Swisher, CJ Cronin - The Journal of Organic …, 1962 - ACS Publications
Several reactions have been reportedrecently as being catalyzed by potassium fluoride. These reactions include the Hofmann reaction in which N-chlorobenzamide is converted into …
Number of citations: 95 pubs.acs.org
SP Tumkyavichyus, PI Vainilavichyus - Chemistry of Heterocyclic …, 1986 - Springer
A preparative method is proposed for the synthesis of methylesters of 6-dialkylamino-2-(carbethoxy)methylthiopyrimidine-4-carboxylic acids form the butyl ester of orotic acid. …
Number of citations: 2 link.springer.com
L Zhang, S Hu, L Lei, Y Zhang, L Zhang… - Letters in Drug …, 2017 - ingentaconnect.com
Background: Glucokinase activators (GKAs) represent a promising opportunity for the treatment of type 2 diabetes due to the fact that glucokinase (GK) is a key regulator of glucose …
Number of citations: 4 www.ingentaconnect.com
R Leenders, J Heeres, J Guillemont, P Lewi - Tetrahedron Letters, 2010 - Elsevier
A method is described to couple sterically-hindered electron-poor anilines to the 4-position of the pyrimidine core using a pyrimidine-2,4-bis(trifluoromethanesulfonate). …
Number of citations: 3 www.sciencedirect.com

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